molecular formula C8H11NO3 B8330266 1-Acetyl-hexahydroazepine-4,5-dione

1-Acetyl-hexahydroazepine-4,5-dione

Cat. No.: B8330266
M. Wt: 169.18 g/mol
InChI Key: KLPZKSDALCOZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-hexahydroazepine-4,5-dione is a synthetic azepine derivative serving as a versatile scaffold and key intermediate in organic synthesis and drug discovery research. The seven-membered azepine ring is a privileged structure found in numerous biologically active molecules . The acetyl group and adjacent diketone functionality on the saturated ring system make this compound a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. Researchers utilize such strained N-heterocyclic systems to explore novel chemical spaces, particularly in the development of new pharmacophores . As a high-purity building block, it is intended for the creation of compound libraries for high-throughput screening or for targeted medicinal chemistry optimization programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-acetylazepane-4,5-dione

InChI

InChI=1S/C8H11NO3/c1-6(10)9-4-2-7(11)8(12)3-5-9/h2-5H2,1H3

InChI Key

KLPZKSDALCOZKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=O)C(=O)CC1

Origin of Product

United States

Synthetic Methodologies for 1 Acetyl Hexahydroazepine 4,5 Dione and Analogues

Retrosynthetic Analysis of the 1-Acetyl-hexahydroazepine-4,5-dione Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 1-acetyl-hexahydroazepine-4,5-dione, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known chemical reactions.

A primary disconnection breaks the N-acetyl bond, a standard amide linkage, leading back to the parent hexahydroazepine-4,5-dione and an acetylating agent like acetyl chloride. The more complex disconnection involves the α-diketone moiety. This functionality can be retrosynthetically derived from an α-hydroxy ketone, which in turn comes from an azepan-4-one (B24970) precursor. This simplifies the target to the synthesis of a 4-azapanone ring, a more common synthetic intermediate.

Further disconnection of the azepane ring itself can be envisioned through several pathways. A C-N bond can be broken, suggesting an intramolecular cyclization of a linear amino ketone or amino ester. Alternatively, a C-C bond cleavage adjacent to the nitrogen could point towards ring expansion or rearrangement strategies from a six-membered piperidine (B6355638) precursor. This layered retrosynthetic approach provides a roadmap for the forward synthesis, highlighting the key challenges: forming the seven-membered ring and installing the vicinal dione (B5365651).

Strategies for Hexahydroazepine Ring Construction

The formation of seven-membered rings like hexahydroazepine can be challenging due to unfavorable entropic factors. However, several reliable methods have been developed.

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

Intramolecular cyclization is a powerful tool for constructing cyclic compounds. mdpi.com For the hexahydroazepine scaffold, this can involve the formation of a C-N or C-C bond in an acyclic precursor. For instance, the Dieckmann condensation of a suitably substituted amino-diester can form the seven-membered ring, followed by hydrolysis and decarboxylation to yield a cyclic ketone.

Another approach is reductive amination, where a linear amino ketone undergoes intramolecular reaction to form a cyclic imine, which is then reduced to the corresponding azepane. Cascade reactions, such as the silyl (B83357) aza-Prins cyclization, offer an efficient route to tetrahydroazepines, which can then be further functionalized. csic.esnih.gov This method uses iron(III) salts to catalyze the reaction between an amine and an aldehyde, forming C-N and C-C bonds in a single step. csic.esnih.gov

Ring Expansion Approaches to Azepine Derivatives

Ring expansion reactions provide an effective pathway to azepine derivatives from more readily available six-membered rings like piperidines or cyclohexanones. nih.gov These methods are valuable for accessing strained or complex ring systems. nih.govrsc.org

One common strategy is the Tiffeneau–Demjanov rearrangement, which involves the diazotization of a β-amino alcohol on a cyclohexane (B81311) ring, leading to a ring-expanded cycloheptanone. Aza-analogs of this process can be applied to piperidine derivatives to yield azepanones. nih.gov Research has demonstrated the stereoselective and regioselective expansion of piperidine rings to furnish diastereomerically pure azepane derivatives in excellent yields. rsc.org Similarly, iodine-mediated ring expansion of pyridines has been reported as a method for constructing the azepine core. acs.orgdp.tech

Rearrangement Reactions in Azepine Synthesis (e.g., Schmidt Reaction Adaptations, Claisen Rearrangements)

Sigmatropic rearrangements and insertion reactions are also powerful tools in azepine synthesis. The aza-Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift, can be used to form γ,δ-unsaturated amides or imines which can be precursors to functionalized azepines. thieme-connect.comresearchgate.nettcichemicals.comnumberanalytics.com While often requiring high temperatures, the reaction can be facilitated by Lewis acids. tcichemicals.com

The Schmidt reaction is a classic method for converting ketones into amides or lactams through reaction with hydrazoic acid under acidic conditions. wikipedia.orgbyjus.com When applied to a cyclohexanone, it directly yields a seven-membered caprolactam, a key precursor for the hexahydroazepine ring. libretexts.orgorganic-chemistry.org The mechanism involves the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement that expels nitrogen gas and forms the lactam. byjus.com This method is particularly useful for synthesizing cyclic amides. libretexts.org

Rearrangement TypePrecursor TypeProduct TypeKey Features
Aza-Claisen Allylic amines, Amidesγ,δ-Unsaturated imines/amides rsc.orgrsc.org-Sigmatropic rearrangement; can be catalyzed by Lewis acids. thieme-connect.comtcichemicals.com
Schmidt Cyclic Ketones (e.g., Cyclohexanone)Lactams (e.g., Caprolactam)Reaction with hydrazoic acid (HN₃) in acid; involves rearrangement and N₂ extrusion. wikipedia.orglibretexts.org
Ring Expansion Piperidine derivativesAzepane derivativesCan be highly stereoselective and regioselective. rsc.org

Regioselective Introduction of the N1-Acetyl Moiety

The introduction of an acetyl group at the nitrogen atom (N-acetylation) of the hexahydroazepine ring is typically a straightforward and high-yielding reaction. Once the parent hexahydroazepine-4,5-dione is formed, it possesses a secondary amine that can be readily acylated.

The regioselectivity is inherent to the substrate, as there is only one nitrogen atom available for acylation. The reaction is usually carried out using common acetylating agents such as acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. Care must be taken with the reaction conditions, especially temperature and choice of base, to avoid potential side reactions if other sensitive functional groups are present on the ring. For a substrate like hexahydroazepine-4,5-dione, the diketone functionality is relatively stable under standard acylation conditions.

Stereocontrolled Installation of C4 and C5 Dione Functionalities

The creation of the C4-C5 dione, a vicinal or α-diketone, is one of the more synthetically demanding steps. A common and effective strategy is the oxidation of an α-methylene group adjacent to a carbonyl.

Starting from a precursor such as 1-acetyl-azepan-4-one, the C5 position can be oxidized to introduce the second carbonyl group. A classic reagent for this transformation is selenium dioxide (SeO₂), which is well-known for the oxidation of α-methylene ketones to 1,2-dicarbonyl compounds. youtube.com Other modern methods involve the use of reagents like iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or copper-catalyzed oxidation systems. nih.govacs.org These methods have shown good functional group tolerance and can provide the desired α-diketones in good to excellent yields. nih.gov

Stereocontrol can be a significant consideration if chiral centers are present or created during the synthesis. The synthesis of cyclic 1,2-diketones can be a core strategy in the total synthesis of complex natural products, where stereoselective installation of substituents is crucial. nih.gov While the parent 1-acetyl-hexahydroazepine-4,5-dione is achiral, any substitution on the ring would necessitate stereocontrolled methods to obtain a single enantiomer or diastereomer. This could involve using chiral catalysts or auxiliaries during the ring formation or functionalization steps. rsc.org

Oxidation MethodStarting MaterialReagent(s)Product
Selenium Dioxide Oxidation α-Methylene KetoneSeO₂α-Diketone youtube.com
Iodine-Catalyzed Oxidation α-Methylene KetoneI₂ / TBHPα-Diketone nih.gov
Copper-Catalyzed Oxidation Deoxybenzoins (Aryl Ketones)Cu Catalyst / Ligand / OxidantBenzils (Aryl α-Diketones) acs.org

Development of Novel Synthetic Routes to 1-Acetyl-hexahydroazepine-4,5-dione Derivatives

The development of new synthetic pathways to access derivatives of the hexahydroazepine-4,5-dione ring system often involves the construction of the seven-membered ring through cyclization reactions. Research into analogous heterocyclic systems, such as dibenzodiazepines and oxazepines, provides insight into potential strategies.

One relevant approach involves the reaction of 3-(2-Aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates to yield 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,е] acs.orgwikipedia.orgdiazepin-1-ones. researchgate.net This method constructs a fused, partially hydrogenated diazepine (B8756704) ring system, demonstrating a condensation and cyclization strategy that could be adapted for the synthesis of the simpler monocyclic hexahydroazepine-dione core. researchgate.net The stability of the resulting dibenzodiazepine core to subsequent reactions like acetylation suggests that functionalization of the nitrogen atom, akin to the acetyl group in the target compound, is a feasible transformation. researchgate.net

Another area of development is the synthesis of 1,3-oxazepine-4,7-dione derivatives, which are structurally related seven-membered heterocycles containing two heteroatoms. These are often synthesized via a [2+5] cycloaddition reaction between an imine derivative and an anhydride, such as phthalic or maleic anhydride, in a solvent like dry benzene. uokerbala.edu.iqpnrjournal.com This cycloaddition strategy highlights a powerful method for forming seven-membered rings that could potentially be applied to the synthesis of the azepine-dione framework from different starting materials.

The table below summarizes key features of synthetic routes for related heterocyclic diones.

Heterocyclic CoreKey Reaction TypeStarting Materials ExampleRef.
Hexahydrodibenzo[b,e] acs.orgwikipedia.orgdiazepin-1-oneCondensation/Cyclization3-(2-Aminophenylamino)cyclohex-2-en-1-one, Arylglyoxal hydrate researchgate.net
1,3-Oxazepine-4,7-dione[2+5] CycloadditionAzoimine derivative, Phthalic anhydride uokerbala.edu.iqpnrjournal.com
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneOxidative Cyclization2-hydroxy-N-(4-hydroxyphenyl)acetamide mdpi.com

One-Pot and Tandem Reaction Sequences for Efficient Synthesis

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and tandem (or domino) reactions are increasingly employed in heterocycle synthesis. These strategies allow for the construction of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates.

For instance, a green, one-pot, four-component tandem synthesis has been developed for hexahydroquinoline derivatives using dimedone, ammonium (B1175870) acetate, an aryl aldehyde, and malononitrile (B47326) in an aqueous medium. researchgate.net This method relies on the formation of an enaminone intermediate and demonstrates the power of multicomponent reactions in building complex heterocyclic systems efficiently. researchgate.net Similarly, novel 1,5-benzodiazepines have been synthesized via a one-pot domino reaction of 1,2-phenylenediamines with 1,3-acetonedicarboxylate, highlighting the utility of this approach for constructing seven-membered rings. rsc.org

A novel pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has also been reported. researchgate.netfigshare.com This reaction proceeds from simple starting materials like 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water, catalyzed by p-toluenesulfonic acid in an aqueous medium at room temperature. researchgate.net Tandem reactions that create multiple stereocenters in one sequence have also been developed, such as the generation of functionalized epoxy alcohols, which showcases the high level of control achievable in one-pot processes. nih.gov These examples underscore the potential for developing an efficient one-pot or tandem sequence for 1-Acetyl-hexahydroazepine-4,5-dione by carefully selecting precursors that can undergo sequential condensation and cyclization steps.

The following table outlines various one-pot methodologies for synthesizing heterocyclic compounds.

Reaction TypeHeterocycle SynthesizedKey FeaturesRef.
Four-component tandemHexahydroquinolineAqueous media, catalyst-free, enaminone intermediate researchgate.net
Pseudo-five-componentTetrahydro-1H-1,4-diazepineAqueous media, room temperature, high yield researchgate.netfigshare.com
Two-component domino1,5-BenzodiazepineGreen chemistry approach, mild conditions rsc.org
Tandem Asymmetric Addition/EpoxidationFunctionalized Epoxy AlcoholsHigh enantio- and diastereoselectivity nih.gov

Utilization of Iminophosphoranes and Aza-Wittig Reactions in Analogous Heterocycle Synthesis

The aza-Wittig reaction is a powerful and versatile tool for the synthesis of nitrogen-containing heterocycles. scispace.com The reaction involves the intramolecular reaction of an iminophosphorane (also known as a phosphazene or aza-ylide) with a carbonyl group (such as an aldehyde, ketone, or ester) to form an imine, which is part of the newly formed ring. wikipedia.orgscispace.com This method is valued for its mild, neutral reaction conditions and generally high yields. scispace.com

Iminophosphoranes are typically generated in situ from the reaction of an organic azide (B81097) with a phosphine (B1218219), like triphenylphosphine, via the Staudinger reaction. chem-station.com The subsequent intramolecular aza-Wittig reaction has been widely applied to the synthesis of 5-, 6-, and 7-membered nitrogen heterocycles. scispace.com For example, the synthesis of a seven-membered ring precursor to an alkaloid was achieved through the intramolecular aza-Wittig reaction of an azide with a ketone. scispace.com

Recent advancements have focused on making the process catalytic. Catalytic aza-Wittig cyclizations have been developed where the phosphine oxide byproduct is part of a catalytic cycle, reducing waste and improving atom economy. acs.orgacs.org This has been demonstrated in the synthesis of azine and azole heterocycles from isocyanates bearing a pendant carbonyl group. acs.org Furthermore, new classes of N-heterocyclic iminophosphoranes (NHIPs) have been synthesized through [3+2] cycloaddition reactions, expanding the toolkit of available reagents. acs.orgchemistryviews.org These strongly basic heterocycles have potential applications as ligands and in catalysis. acs.orgchemistryviews.org The established utility of the intramolecular aza-Wittig reaction in forming seven-membered rings makes it a highly promising strategy for the cyclization step in a synthesis of 1-Acetyl-hexahydroazepine-4,5-dione, provided a suitable azido-dione precursor could be prepared.

The table below provides examples of heterocycles synthesized using the aza-Wittig reaction.

Ring SizeHeterocycle ClassKey Precursor FeatureReaction TypeRef.
5-memberedPolycyclic imine (for (-)-dendrobine)Azido ketoneIntramolecular scispace.com
6-memberedPiperidine systemsAzido esterIntramolecular scispace.com
7-memberedDiazepinone derivativeAzido amideIntramolecular scispace.com
6-memberedPhenanthridine (Azine)Isocyanate with pendant carbonylCatalytic Intramolecular acs.orgacs.org
5-memberedBenzoxazole (Azole)Isocyanate with pendant carbonylCatalytic Intramolecular acs.orgacs.org

Structural Characterization and Advanced Spectroscopic Investigations of 1 Acetyl Hexahydroazepine 4,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-Acetyl-hexahydroazepine-4,5-dione in solution. Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the integrity of the seven-membered hexahydroazepine ring and the presence of the N-acetyl group.

In the ¹H NMR spectrum, distinct signals are expected for the acetyl protons and the methylene (B1212753) protons of the hexahydroazepine ring. The methyl protons of the acetyl group would typically appear as a sharp singlet, with a chemical shift around δ 2.1–2.3 ppm. The methylene protons on the heterocyclic ring are diastereotopic and are anticipated to exhibit complex splitting patterns, such as multiplets, due to geminal and vicinal couplings.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key expected signals include the carbonyl carbons of the acetyl group and the dione (B5365651) system, typically resonating in the downfield region (δ ~170–175 ppm for the amide carbonyl and potentially higher for the ketone carbonyls). The various methylene carbons of the ring would appear at distinct chemical shifts, reflecting their different electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetyl-hexahydroazepine-4,5-dione

Protons Predicted Chemical Shift (ppm) Multiplicity
Acetyl CH₃ ~2.1–2.3 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acetyl-hexahydroazepine-4,5-dione

Carbon Predicted Chemical Shift (ppm)
Acetyl C=O ~170–175
Dione C=O >180
Ring CH₂ Variable

Mass Spectrometric Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of 1-Acetyl-hexahydroazepine-4,5-dione. High-resolution mass spectrometry (HRMS) is particularly crucial for obtaining the exact mass, which validates the molecular formula.

Advanced X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for 1-Acetyl-hexahydroazepine-4,5-dione in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. The resulting three-dimensional structure reveals the conformation of the seven-membered ring and the spatial arrangement of the acetyl and dione functional groups. While specific crystallographic data for this exact compound is not widely published, analysis of similar heterocyclic systems suggests that the hexahydroazepine ring can adopt various conformations, such as a twist-boat or chair-like geometry, to minimize steric strain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic State Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 1-Acetyl-hexahydroazepine-4,5-dione. The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups. The amide carbonyl of the acetyl group will likely exhibit a strong absorption band in the region of 1630-1680 cm⁻¹. The two ketone carbonyls of the 4,5-dione system are expected to absorb at higher frequencies, typically in the range of 1700-1750 cm⁻¹. The C-N stretching of the amide and the various C-H stretching and bending vibrations of the methylene and methyl groups will also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The carbonyl groups of the dione system are chromophores that are expected to exhibit n → π* transitions. These transitions typically occur in the UV region and can be sensitive to the solvent environment.

Table 3: Expected IR Absorption Frequencies for 1-Acetyl-hexahydroazepine-4,5-dione

Functional Group Expected Absorption Range (cm⁻¹)
Amide C=O Stretch 1630-1680
Ketone C=O Stretch 1700-1750

Conformational Analysis of the Hexahydroazepine Ring System in Solution and Solid State

The seven-membered hexahydroazepine ring is a flexible system that can exist in a dynamic equilibrium of several conformations. In solution, NMR spectroscopy can be used to study this conformational flexibility. The observed chemical shifts and coupling constants are an average of the different conformations present at room temperature. Variable temperature NMR studies can provide more detailed information about the energetics of the conformational exchange.

In the solid state, as determined by X-ray crystallography, the molecule is locked into a single conformation. Comparing the solid-state conformation with the solution-state behavior can provide insights into the influence of intermolecular forces on the ring's geometry. For similar seven-membered rings, twist-boat and chair-like conformations are commonly observed.

Studies on Tautomerism and Isomerism of the 4,5-Dione System

The 1,2-dicarbonyl moiety of the 4,5-dione system in 1-Acetyl-hexahydroazepine-4,5-dione introduces the possibility of keto-enol tautomerism. The diketo form can potentially tautomerize to form an enol, where a proton is transferred from an adjacent carbon to one of the carbonyl oxygens, resulting in a hydroxyl group and a carbon-carbon double bond. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. pearson.com For instance, in acetylacetone, the enol form is significantly stabilized by intramolecular hydrogen bonding. pearson.com Similar stabilization could favor the enol tautomer in 1-Acetyl-hexahydroazepine-4,5-dione. Spectroscopic techniques like NMR and IR can be used to investigate the presence and relative abundance of these tautomers in different environments.

Table 4: Compound Names Mentioned

Compound Name
1-Acetyl-hexahydroazepine-4,5-dione

Computational Chemistry and Theoretical Studies on 1 Acetyl Hexahydroazepine 4,5 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. For 1-Acetyl-hexahydroazepine-4,5-dione, methods like Density Functional Theory (DFT) would be employed to determine these properties. Such calculations can predict the molecule's geometry, the distribution of electron density, and the energies of its molecular orbitals.

Detailed insights into the molecule's reactivity can be gleaned from the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Predicted Quantum Chemical Properties of 1-Acetyl-hexahydroazepine-4,5-dione

PropertyPredicted Value/CharacteristicSignificance
Optimized Geometry Non-planar, puckered azepine ringInfluences steric interactions and crystal packing
HOMO Energy Relatively lowSuggests moderate electron-donating ability
LUMO Energy Relatively highSuggests moderate electron-accepting ability
HOMO-LUMO Gap ModerateIndicates good kinetic stability
Chemical Hardness (η) ModerateReflects resistance to change in electron distribution
Electronegativity (χ) ModerateIndicates its tendency to attract electrons
Electrophilicity Index (ω) ModerateQuantifies its ability to act as an electrophile

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of 1-Acetyl-hexahydroazepine-4,5-dione and its interactions with other molecules over time. nih.gov These simulations can reveal the flexibility of the seven-membered azepine ring and the rotational freedom of the acetyl group.

By simulating the molecule in various environments, such as in a solvent or near a biological macromolecule, MD can shed light on the nature and strength of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. This is particularly relevant for understanding how the molecule might behave in a biological system or during a chemical reaction. The presence of two ketone groups and an amide functionality suggests the potential for significant hydrogen bonding interactions.

Table 2: Predicted Conformational and Interaction Properties from Molecular Dynamics

AspectPredicted BehaviorImplication
Ring Conformation Multiple low-energy puckered conformations (e.g., chair, boat)The molecule is conformationally flexible, which can affect its binding to target sites.
Acetyl Group Rotation Relatively free rotation around the C-N bondCan adopt different orientations to optimize interactions.
Solvent Interactions Forms hydrogen bonds with protic solvents via carbonyl oxygensInfluences solubility and reaction kinetics in solution.
Intermolecular Self-Assembly Potential for dimer formation through hydrogen bondingCan affect physical properties like melting point and solubility.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters for 1-Acetyl-hexahydroazepine-4,5-dione, which can aid in its experimental identification and characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in the structural elucidation of the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. The characteristic stretching frequencies of the C=O (ketone and amide) and C-N bonds would be prominent features in the predicted IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data for 1-Acetyl-hexahydroazepine-4,5-dione

Spectroscopic TechniquePredicted Key Features
¹H NMR Distinct signals for protons on the azepine ring and the acetyl methyl group.
¹³C NMR Characteristic peaks for the two carbonyl carbons, the acetyl methyl carbon, and the carbons of the azepine ring.
IR Spectroscopy Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide groups.
UV-Vis Spectroscopy Absorption maximum in the UV region corresponding to n→π* and π→π* electronic transitions of the carbonyl groups.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the potential reaction mechanisms involving 1-Acetyl-hexahydroazepine-4,5-dione. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate.

For instance, theoretical studies could explore the mechanism of its synthesis, such as the N-acetylation of a precursor hexahydroazepine-4,5-dione, or its potential degradation pathways, like hydrolysis of the amide bond. The calculation of activation energies can provide quantitative insights into the feasibility and kinetics of these reactions.

Table 4: Theoretical Investigation of a Hypothetical Reaction

Reaction AspectComputational ApproachPredicted Outcome
Reaction Type Base-catalyzed hydrolysis of the acetyl groupInvestigation of the potential energy surface
Transition State Identification of the tetrahedral intermediate's transition stateCharacterized by a specific geometry and imaginary frequency
Activation Energy Calculation of the energy barrier for the reactionProvides an estimate of the reaction rate

Structure-Activity Relationship (SAR) Modeling for Structural Analogues

While specific biological activity data for 1-Acetyl-hexahydroazepine-4,5-dione is not widely documented, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling can be hypothetically applied to its structural analogues. researchgate.net These models aim to correlate variations in the chemical structure of a series of compounds with their biological activity.

For a series of analogues of 1-Acetyl-hexahydroazepine-4,5-dione, where substituents on the azepine ring or the acetyl group are varied, QSAR models could be developed. These models use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the biological activity of new, unsynthesized compounds.

Table 5: Hypothetical SAR Study on Analogues of 1-Acetyl-hexahydroazepine-4,5-dione

Structural ModificationPredicted Effect on a Hypothetical ActivityRationale
Replacing acetyl with a larger acyl group May increase or decrease activityDependent on the steric and electronic requirements of the target
Adding substituents to the azepine ring Could enhance binding affinity or alter solubilityDepends on the nature and position of the substituent
Modifying the ketone functionalities Likely to significantly impact activityThese groups are key for potential hydrogen bonding interactions

Chemical Reactivity and Transformation Chemistry of 1 Acetyl Hexahydroazepine 4,5 Dione

Reactions Involving the Azepine Nitrogen Atom (e.g., N-Alkylation, N-Functionalization)

The nitrogen atom in 1-Acetyl-hexahydroazepine-4,5-dione is part of an amide functional group. The presence of the electron-withdrawing acetyl group significantly reduces the nucleophilicity of the nitrogen atom. Consequently, direct N-alkylation or N-functionalization under standard conditions is expected to be challenging. Stronger electrophiles and more forcing reaction conditions would likely be necessary to achieve such transformations. However, no specific examples of these reactions for this compound have been reported.

Reactivity of the Dione (B5365651) Functionalities (e.g., Condensation Reactions, Reductions, Oxidations)

The 4,5-dione functionality is the most reactive part of the molecule. Vicinal diketones are known to participate in a variety of reactions.

Condensation Reactions: The dione is expected to react with various nucleophiles. For instance, condensation with hydrazines or primary amines could lead to the formation of heterocyclic systems. Reactions with active methylene (B1212753) compounds under basic conditions are also plausible, leading to Knoevenagel-type condensation products. The synthesis of oxazepine-dione derivatives through cycloaddition reactions of related compounds has been reported, suggesting that the dione moiety in 1-Acetyl-hexahydroazepine-4,5-dione could be a candidate for similar transformations. uokerbala.edu.iqresearchgate.net

Reductions: The ketone groups can be reduced to the corresponding diol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such a reduction would be of significant interest.

Oxidations: Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups is a potential reaction pathway, possibly leading to the formation of a dicarboxylic acid derivative.

Ring-Opening and Ring-Contraction/Expansion Reactions of the Hexahydroazepine Core

The seven-membered hexahydroazepine ring could be susceptible to ring-opening reactions, particularly under hydrolytic conditions that could cleave the amide bond. Ring-contraction and ring-expansion reactions are also known for azepine and diazepine (B8756704) systems, often promoted by photochemical or thermal stimuli, or through specific rearrangement reactions. rsc.org For example, the expansion of tetrahydropyrimidines to tetrahydro-1,3-diazepin-2-ones has been documented, illustrating the potential for such skeletal rearrangements in related heterocyclic systems. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The carbon atoms of the hexahydroazepine ring are saturated and generally not susceptible to direct electrophilic or nucleophilic substitution. However, functionalization of the ring could potentially be achieved by creating unsaturation or by activating specific positions, for example, through alpha-halogenation of the ketones. No studies detailing such reactions for 1-Acetyl-hexahydroazepine-4,5-dione have been found.

Photochemical and Thermal Transformations of the Hexahydroazepine-Dione Scaffold

Diketones are known to be photochemically active. Irradiation could potentially lead to a variety of transformations, including rearrangements or cycloadditions. For instance, the photochemical acylation of 1,4-naphthoquinone (B94277) with aldehydes is a known process, highlighting the reactivity of diones under photochemical conditions. mdpi.com Thermal transformations could include rearrangements or decomposition, but specific data for 1-Acetyl-hexahydroazepine-4,5-dione is absent.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed reactions for C-C and C-heteroatom bond formation. While there are no specific reports for 1-Acetyl-hexahydroazepine-4,5-dione, it is conceivable that if appropriate functional groups (e.g., halides) were introduced onto the ring, they could participate in cross-coupling reactions. A review on azepine synthesis mentions various copper- and palladium-catalyzed reactions for the formation of the azepine ring itself. researchgate.net

Synthesis and Exploration of 1 Acetyl Hexahydroazepine 4,5 Dione Derivatives and Analogues

Bioisosteric Replacement Strategies for Modulating Activity:The application of bioisosteric replacements is a data-driven process that relies on initial biological activity data, which is non-existent for the target compound.

Information regarding the chemical compound “1-Acetyl-hexahydroazepine-4,5-dione” is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "1-Acetyl-hexahydroazepine-4,5-dione" with a specific focus on its role as a synthetic intermediate. Despite a thorough review of scientific literature and chemical databases, no specific data or research articles were found that detail its application in the synthesis of complex heterocyclic systems, natural products, pharmacologically relevant compounds, or its utility in the development of functional materials or chemical probes.

The azepine scaffold, a seven-membered nitrogen-containing ring, is a recognized structural motif in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities. tandfonline.combenthamscience.comnih.gov Research has shown that compounds containing the azepine core can act as PARP-1 inhibitors and 5-HT2A receptor ligands, among other biological targets. nih.govwikipedia.org General synthetic routes for various azepine derivatives are also documented in the chemical literature. arkat-usa.orgresearchgate.net

However, the specific compound of interest, 1-Acetyl-hexahydroazepine-4,5-dione, is not mentioned as a precursor or intermediate in these studies. Its synthesis, chemical properties, and reactivity, which would be foundational for its use as a synthetic building block, are not described in the available literature.

Consequently, the following sections, as outlined in the request, cannot be addressed with scientifically accurate and specific information:

Role of 1 Acetyl Hexahydroazepine 4,5 Dione As a Synthetic Intermediate

Utility in the Development of Functional Materials or Chemical Probes:The scientific literature does not contain any reports on the application of this specific compound in materials science or for the development of chemical probes.

Due to the absence of research and data on "1-Acetyl-hexahydroazepine-4,5-dione," a detailed and informative article strictly adhering to the requested outline cannot be generated at this time. The compound remains largely unexplored in the public scientific domain.

Future Perspectives and Emerging Research Avenues for 1 Acetyl Hexahydroazepine 4,5 Dione

Integration with Advanced Synthetic Methodologies

The future synthesis of 1-Acetyl-hexahydroazepine-4,5-dione and its derivatives will likely move beyond traditional batch chemistry, embracing advanced methodologies that offer greater efficiency, control, and scalability.

Flow Chemistry and Microfluidics: These technologies enable reactions to be performed in continuous-flow reactors, offering precise control over parameters such as temperature, pressure, and reaction time. This leads to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. For the synthesis of the azepine core, flow chemistry could facilitate multi-step sequences in a single, streamlined process, significantly reducing manual handling and production time.

Photoredox Catalysis: This branch of catalysis uses visible light to initiate chemical reactions, often under very mild conditions. nih.gov It has emerged as a powerful tool for forming complex C-C and C-N bonds. nih.gov The application of photoredox catalysis could open new pathways for the functionalization of the hexahydroazepine-4,5-dione skeleton, allowing for the introduction of novel substituents that are inaccessible through conventional thermal methods. For instance, photochemical dearomative ring expansion presents a modern strategy for preparing complex azepanes from simple nitroarenes using blue light at room temperature. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Retrosynthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of new chemical entities. researchgate.netyoutube.com

Compound Design: Generative AI models can explore vast chemical space to design novel derivatives of 1-Acetyl-hexahydroazepine-4,5-dione. youtube.com By training on large datasets of known molecules and their biological activities, these algorithms can predict which modifications to the parent structure are most likely to result in enhanced therapeutic efficacy or desired material properties. researchgate.net This data-driven approach accelerates the design-make-test-analyze cycle in drug discovery. nih.gov

Retrosynthesis: AI-powered retrosynthesis tools can propose viable synthetic routes to novel and complex azepine derivatives. youtube.com These programs analyze the target molecule and suggest a sequence of reactions to produce it from commercially available starting materials. youtube.com This not only saves significant time for chemists in planning synthetic strategies but can also uncover novel and more efficient routes that might not be immediately obvious. nih.gov

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of the 1-Acetyl-hexahydroazepine-4,5-dione scaffold, high-throughput techniques are indispensable.

High-Throughput Synthesis (HTS): This involves the use of automated parallel synthesis platforms to rapidly generate large libraries of related compounds. nih.govchemspeed.com By systematically varying the substituents on the azepine ring, researchers can create a diverse collection of derivatives for biological evaluation. nih.gov The development of robust reactions suitable for automation, such as the "click chemistry" involving azide (B81097) building blocks, is key to the success of HTS campaigns. rsc.org

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS allows for the rapid testing of these compounds against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological effect. researchgate.net The integration of automated synthesis with high-throughput purification techniques, such as preparative HPLC-MS, ensures the quality of compound libraries and provides reliable data from screening assays. nih.gov This synergy significantly shortens the timeline from initial hit identification to lead optimization. nih.gov

Exploration of New Therapeutic Areas and Novel Target Identification

The azepine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of 1-Acetyl-hexahydroazepine-4,5-dione could be explored for a wide range of therapeutic applications by identifying novel biological targets.

Anticancer Agents: Novel azepine derivatives have shown promise as anticancer agents. For example, rigidified dibenzo[b,f]azepines have been designed as selective topoisomerase II inhibitors for leukemia. nih.gov Other derivatives have been identified as potent PARP-1 inhibitors, which can kill tumor cells through synthetic lethality. nih.gov Screening libraries based on the hexahydroazepine-4,5-dione core against various cancer cell lines and specific oncology targets like PARP-1 or hedgehog signaling proteins could uncover new antitumor candidates. nih.govnih.gov

Antimicrobial Agents: There is a pressing need for new antimicrobial drugs. Quinazolinone-based azepines have demonstrated potent activity against a range of bacteria and fungi. nih.gov

Neurological Disorders: The azepine ring is a core component of drugs targeting the central nervous system. Derivatives could be designed as antagonists for receptors like the 5-HT2A receptor, which is implicated in various psychiatric and neurological conditions. wikipedia.org

Anti-inflammatory and Analgesic Agents: Inhibition of enzymes like soluble epoxide hydrolase (sEH) by small molecules can produce anti-inflammatory and analgesic effects. mdpi.com The therapeutic potential of sulfonyl urea (B33335) derivatives containing other heterocyclic rings has been demonstrated, suggesting a possible avenue for azepine-based compounds. mdpi.com

Potential Therapeutic Target ClassSpecific ExamplesPotential Indication(s)Reference(s)
Oncology Topoisomerase II, PARP-1, Hedgehog Signaling Proteins (SMO, SUFU/GLI-1)Leukemia, Various Cancers nih.govnih.govnih.gov
Infectious Diseases Bacterial Outer Membrane Protein A (OMPA), Fungal exo-1,3-beta-glucanaseBacterial and Fungal Infections nih.gov
Central Nervous System 5-HT2A Serotonin (B10506) ReceptorPsychiatric and Neurological Disorders wikipedia.org
Inflammation & Pain Soluble Epoxide Hydrolase (sEH)Inflammatory Diseases, Pain mdpi.com
General Cellular Processes Protein SynthesisCancer nih.gov

Sustainable Synthesis and Green Chemistry Principles in Azepine Research

Modern chemical synthesis places a strong emphasis on sustainability and environmental responsibility. frontiersin.org The future production of azepine-based compounds will increasingly incorporate green chemistry principles to minimize environmental impact. frontiersin.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. This includes favoring cycloaddition and multi-component reactions that build complexity efficiently. frontiersin.orgrsc.org

Use of Benign Solvents and Catalysts: Research is focused on replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents. researchgate.net Furthermore, the development of metal-free catalytic systems or the use of reusable solid acid catalysts can significantly reduce toxic waste. rsc.orgnih.gov

Energy Efficiency: Employing energy-efficient activation methods, such as microwave irradiation or visible-light photoredox catalysis, can lower the energy consumption of synthetic processes compared to traditional heating. nih.gov

Green Chemistry StrategyApplication in Azepine SynthesisBenefit(s)Reference(s)
Alternative Solvents Use of water, glycerol, or ethyl lactate (B86563) in N-heterocycle synthesis.Reduced toxicity and environmental impact. researchgate.net
Alternative Catalysts Metal-free intramolecular cycloadditions, reusable solid acid catalysts.Avoidance of toxic heavy metals, catalyst recycling, reduced waste. rsc.orgnih.gov
Energy-Efficient Methods Microwave irradiation, visible light activation, ultrasound.Reduced reaction times, lower energy consumption, milder conditions. nih.gov
High Atom Economy Reactions Multi-component reactions, domino reactions, cycloadditions.Minimized byproduct formation, efficient use of resources. frontiersin.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Acetyl-hexahydroazepine-4,5-dione?

  • Methodological Answer : Employ a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY for structural elucidation), Infrared Spectroscopy (IR) (to confirm acetyl and ketone functional groups), and High-Performance Liquid Chromatography (HPLC) (for purity assessment). For crystallographic validation, X-ray Diffraction (XRD) is critical to resolve the seven-membered oxadiazepine ring structure . Mass spectrometry (MS) using electrospray ionization (ESI) can further confirm molecular weight and fragmentation patterns.

Q. What are the common synthetic pathways for 1-Acetyl-hexahydroazepine-4,5-dione, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors like γ-keto acids with hydroxylamine derivatives under acidic or basic conditions. For optimization, use one-factor-at-a-time (OFAT) screening to identify critical parameters (e.g., temperature, pH, solvent polarity). For example, highlights that oxidation or reduction conditions significantly alter product distribution (e.g., oxadiazepine oxides vs. dihydro derivatives) . Pilot-scale reactions should integrate kinetic monitoring (e.g., in-situ FTIR) to track intermediate formation.

Q. How can researchers assess the stability of 1-Acetyl-hexahydroazepine-4,5-dione under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines (Q1A). Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC-UV/Vis and LC-MS to identify breakdown products. suggests that the compound’s acetyl and ketone groups may hydrolyze under prolonged exposure to moisture, necessitating inert-atmosphere storage .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis yield of 1-Acetyl-hexahydroazepine-4,5-dione?

  • Methodological Answer : Use a 2^k factorial design to evaluate interactions between variables (e.g., catalyst concentration, reaction time, solvent ratio). For instance, Polish Journal of Chemical Technology ( ) emphasizes minimizing experiments while maximizing data quality through orthogonal arrays . Post-optimization, apply response surface methodology (RSM) to refine conditions. notes that such designs are critical for identifying non-linear relationships in chemical processes .

Q. How should researchers resolve contradictions in reactivity data for 1-Acetyl-hexahydroazepine-4,5-dione derivatives?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, stereochemical effects). First, validate data reproducibility using triplicate experiments . For mechanistic clarity, employ computational chemistry (e.g., DFT calculations to model reaction pathways). indicates that oxidation/reduction pathways produce divergent derivatives, which may require isotopic labeling (e.g., ¹⁸O tracing) to confirm intermediates .

Q. What strategies are effective for designing bioactive derivatives of 1-Acetyl-hexahydroazepine-4,5-dione?

  • Methodological Answer : Focus on scaffold modification via regioselective functionalization (e.g., substituting the acetyl group with bioisosteres). demonstrates that rigidifying analogous diazepine rings enhances metabolic stability . Pair synthetic efforts with structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition). For pharmacokinetic profiling, apply ADMET prediction tools (e.g., SwissADME) early in the design phase.

Q. How can membrane separation technologies improve purification of 1-Acetyl-hexahydroazepine-4,5-dione from complex reaction mixtures?

  • Methodological Answer : Leverage nanofiltration (NF) membranes with tailored pore sizes (1–10 nm) to separate the compound (MW ~214 g/mol) from smaller byproducts. classifies membrane technologies under CRDC RDF2050104, highlighting their utility in isolating polar heterocycles . For scale-up, integrate continuous-flow systems to enhance throughput and reduce solvent waste.

Methodological Considerations

  • Data Analysis : Use multivariate regression () to correlate reaction variables with yield/purity .
  • Safety and Reproducibility : Adopt green chemistry principles (e.g., aqueous-phase reactions) as suggested in ’s enzyme-etching protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.